
Ethyl 11-bromoundecanoate
Overview
Description
Ethyl 11-bromoundecanoate (CAS No. 6271-23-4) is a brominated aliphatic ester with the molecular formula C₁₃H₂₅BrO₂ and a molecular weight of 293.24 g/mol . It is synthesized via esterification of 11-bromoundecanoic acid with ethanol in the presence of sulfuric acid, yielding a colorless oil with a high purity of 99% . The compound’s key structural features include an 11-carbon alkyl chain terminated by a bromine atom and an ethyl ester group. Its boiling point is approximately 322.5°C, and its density is 1.1 g/cm³ .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of phosphonium salts for Wittig reactions and aromatic derivatives via Friedel-Crafts alkylation . Its bromine atom enables nucleophilic substitution reactions, making it valuable for functionalizing polymers, lipids, and supramolecular systems .
Preparation Methods
General Synthetic Pathway
The typical preparation of ethyl 11-bromoundecanoate involves two main stages:
- Bromination of undecanoic acid derivatives to introduce the bromine atom at the 11th carbon position.
- Esterification of 11-bromoundecanoic acid with ethanol to form the ethyl ester.
This approach yields a high-purity product (greater than 96% purity by gas chromatography), suitable for further synthetic applications.
Esterification of 11-Bromoundecanoic Acid
A widely reported method involves direct esterification of 11-bromoundecanoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is conducted under reflux conditions for an extended period (e.g., 16 hours), followed by removal of excess ethanol and purification steps such as washing and vacuum drying.
Parameter | Details |
---|---|
Starting material | 11-bromoundecanoic acid (4.350 kg) |
Solvent | Ethanol (13 L) |
Catalyst | Sulfuric acid (0.2 L) |
Reaction conditions | Reflux for 16 hours |
Purification | Distillation, washing with mineral water, vacuum drying at 80°C |
Yield | 4.325 kg (89.6%) |
Boiling point of product | 140-146 °C |
This method provides a straightforward route to the ethyl ester with high yield and purity.
Alternative Synthesis Routes
Other synthetic methodologies include:
Formation of this compound triphenylphosphonium bromide by reacting the ethyl ester with triphenylphosphine in toluene, which can be used for further Wittig reactions to elongate the carbon chain or introduce functional groups.
Use of enzymatic kinetic resolution and biocatalysis for chiral synthesis, although this is more relevant for enantiomerically pure derivatives rather than the racemic this compound itself.
Reaction Conditions and Optimization
Research shows that the esterification step is optimized by controlling:
- Reaction time : Prolonged reflux (around 16 hours) ensures complete conversion.
- Catalyst concentration : Acid catalyst concentration must be sufficient to drive the esterification without causing side reactions.
- Purification : Distillation under reduced pressure and washing with acid-free water improve product purity.
Enzymatic methods for related compounds suggest that solvent choice and temperature can influence reaction selectivity and yield, but for this compound, conventional acid-catalyzed esterification remains the standard.
Summary Table of Preparation Methods
Step | Method/Conditions | Yield (%) | Notes |
---|---|---|---|
Bromination of undecanoic acid | Typically done before esterification (details vary) | Not specified | Introduces bromine at C-11 position |
Esterification with ethanol | Reflux with sulfuric acid catalyst, 16 h | 89.6 | High purity product; distillation and washing needed |
Formation of phosphonium salt | Reaction with triphenylphosphine in toluene | Not specified | Intermediate for Wittig reactions |
Enzymatic kinetic resolution | Biocatalysis with lipases (for chiral derivatives) | Variable | Used in specialized syntheses, not routine method |
Research Findings and Applications
- The bromination and esterification sequence provides a reliable route to this compound with yields close to 90% and product purity exceeding 96%.
- The compound’s long alkyl chain and bromine substituent make it a versatile intermediate in organic synthesis, especially for bioconjugation and pharmaceutical lead development.
- Advanced synthetic schemes incorporate this compound into more complex molecules such as macrocyclic musks and other bioactive intermediates, highlighting its synthetic utility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 11-bromoundecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 11-bromoundecanoic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Corresponding substituted products (e.g., 11-azidoundecanoate).
Reduction: 11-bromoundecanol.
Hydrolysis: 11-bromoundecanoic acid.
Scientific Research Applications
Ethyl 11-bromoundecanoate is an organic compound with the molecular formula . It is a brominated ester that is commonly used in organic synthesis and various chemical reactions.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of various organic compounds. For example, it can be used in the synthesis of 11-(3′,6′,7′,10′,11′-Pentahexyloxytriphenylen-2′-yloxy)undecanoic acid .
- Biology It is employed in the modification of biomolecules for studying biological processes.
- Medicine It is being investigated for its potential in drug development and delivery systems. Studies have also highlighted its effectiveness against various bacterial strains, suggesting that the brominated structure may disrupt bacterial cell membranes, leading to cell death.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes various chemical reactions:
- Nucleophilic Substitution The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Hydrolysis The ester can be hydrolyzed to yield 11-bromoundecanoic acid and ethanol in the presence of an acid or base.
The mechanism of action of this compound primarily involves its reactivity as a brominated ester. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with various molecular targets and pathways. Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the brominated structure may disrupt bacterial cell membranes, leading to cell death. This mechanism is particularly relevant in dental applications where antibacterial agents are crucial for preventing infections.
Case Studies
- BT-474C breast cancer xenograft model: this compound was used in the synthesis of AKT degraders to test their pharmacodynamic properties in vivo .
- Synthesis of Ethylene di-11-bromoundecanoate: Ethylene di-11-bromoundecanoate, , was synthesized as a model for the hydrophobic moiety of saturated phospholipids .
- Supramolecular Assembly of pH-Sensitive Triphenylene Derivatives: this compound is used in the synthesis of 11-(3′,6′,7′,10′,11′-Pentahexyloxytriphenylen-2′-yloxy)undecanoic acid .
Mechanism of Action
The mechanism of action of ethyl 11-bromoundecanoate primarily involves its reactivity as a brominated ester. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Structural Analogs: Esters of 11-Bromoundecanoic Acid
Methyl 11-Bromoundecanoate (CAS 6287-90-7)
- Molecular Formula : C₁₂H₂₃BrO₂; Molecular Weight : 279.21 g/mol .
- Synthesis: Produced via esterification of 11-bromoundecanoic acid with methanol.
- Key Differences: The methyl ester group reduces molecular weight by ~14 g/mol compared to the ethyl derivative. In corrosion inhibition studies, mthis compound reacts with tripropylamine to form a quaternary ammonium salt, showing mixed-type inhibition via Langmuir adsorption . Ethyl esters may exhibit similar reactivity, but alkyl chain length impacts adsorption efficiency; longer chains (e.g., cetyl trimethyl ammonium chloride) reduce inhibition efficiency . Electrolysis of 11-bromoundecanoic acid yields methyl ester derivatives under specific conditions (65°C), highlighting divergent reactivity pathways compared to ethyl esters .
tert-Butyl 11-Bromoundecanoate (CAS 85216-74-6)
- Molecular Formula : C₁₅H₂₉BrO₂; Molecular Weight : 321.29 g/mol .
- Storage requirements (2–8°C) suggest lower thermal stability compared to ethyl or methyl esters .
Functionalized Derivatives
11-(4-Methylphenyl)undecanoate Esters
- Synthesis: this compound undergoes Friedel-Crafts alkylation with toluene to introduce aromatic moieties .
- Applications : Aromatic derivatives are used in materials science (e.g., liquid crystals) due to enhanced π-π interactions.
Maleimide-Functionalized Derivatives
- Example: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)this compound (S4) .
- Key Features : The maleimide group enables thiol-ene click chemistry, making S4 suitable for polymer modifications and bioconjugation—applications distinct from simple alkyl esters.
Brominated Alkanoates with Varying Chain Lengths
Comparative Analysis :
- Longer chains (e.g., 11 carbons) improve hydrophobicity, enhancing lipid membrane interactions in drug delivery systems .
- Terminal bromine in this compound facilitates regioselective reactions compared to internal bromine isomers.
Physicochemical and Economic Comparison
Biological Activity
Ethyl 11-bromoundecanoate, an organic compound with the molecular formula C13H25BrO2, is a brominated ester that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Overview of this compound
This compound is synthesized through the esterification of 11-bromoundecanoic acid with ethanol, typically using sulfuric acid as a catalyst. The compound is characterized by its clear liquid form and a molecular weight of 293.25 g/mol. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, which are pivotal for its biological interactions.
The primary mechanism of action for this compound involves its reactivity as a brominated ester. The bromine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions. This property enables the compound to modify biomolecules, which can lead to significant biological effects, including alterations in cellular signaling pathways and potential therapeutic benefits .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the brominated structure may disrupt bacterial cell membranes, leading to cell death. This mechanism is particularly relevant in dental applications where antibacterial agents are crucial for preventing infections .
Cancer Research
In cancer biology, this compound has been investigated for its role in modulating cell signaling pathways associated with tumor growth and survival. A study involving breast cancer cells demonstrated that compounds derived from this compound could suppress AKT signaling, a critical pathway in cancer progression. This suppression was linked to enhanced apoptosis and reduced cell proliferation, indicating potential as an anti-cancer agent .
Study on Antibacterial Efficacy
A specific study focused on the incorporation of this compound into dental resins demonstrated its antibacterial efficacy. The modified resins showed significant bacterial reduction compared to unmodified controls, underscoring the compound's potential in clinical applications for dental materials.
Research on Cancer Cell Lines
In another case study involving breast cancer cell lines, this compound derivatives were shown to enhance the sensitivity of cancer cells to AKT degradation therapies. The results indicated that these derivatives could lead to more effective treatments by targeting specific molecular pathways involved in cancer cell survival .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl 4-bromobutyrate | Brominated Ester | Antimicrobial properties |
Ethyl 6-bromohexanoate | Brominated Ester | Moderate antibacterial activity |
Ethyl 7-bromoheptanoate | Brominated Ester | Limited research on efficacy |
Mthis compound | Brominated Ester | Similar antimicrobial effects |
This table illustrates that while this compound shares structural similarities with other brominated esters, its unique carbon chain length contributes to its distinctive biological properties and applications.
Q & A
Q. Basic: What are the standard synthetic routes for preparing ethyl 11-bromoundecanoate, and how can reaction yields be optimized?
Answer:
this compound is typically synthesized via esterification of 11-bromoundecanoic acid. A common method involves reacting 11-bromoundecanoic acid with excess ethanol in the presence of sulfuric acid as a catalyst for 24 hours, followed by neutralization with sodium bicarbonate and purification via solvent extraction . Optimization strategies include:
- Temperature control : Lower temperatures (e.g., room temperature) reduce side reactions like hydrolysis.
- Catalyst choice : Sulfuric acid is preferred for its efficiency, but p-toluenesulfonic acid can reduce charring.
- Purification : Flash chromatography (e.g., DCM/hexane eluent) or recrystallization from ethanol improves purity .
Table 1: Comparison of Synthetic Methods
Method | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
Esterification | H₂SO₄, EtOH | 24h, RT | 82% | |
Alkylation | EDAC, DMAP | DCM, RT | 82% | |
Phosphonium salt synthesis | PPh₃, CH₃CN | Reflux, 48h | 96% |
Q. Basic: How is this compound characterized structurally, and what spectroscopic data are critical for validation?
Answer:
Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.27–1.45 (m, 10H, alkyl chain), δ 3.56 (s, 3H, ester methyl), δ 4.10 (q, 2H, ester CH₂) .
- ¹³C NMR : Signals at δ 174.1 (ester carbonyl), δ 43.8 (C-Br), δ 22.0–33.9 (alkyl carbons) .
- Mass spectrometry : Molecular ion peak at m/z 293.240 (C₁₃H₂₅BrO₂⁺) .
- X-ray crystallography : Monoclinic crystal structure (space group P2₁/a) with fully extended hydrocarbon chains .
Q. Advanced: How do reaction conditions influence competing pathways in the synthesis of derivatives from this compound?
Answer:
Reaction pathways are highly sensitive to temperature, solvent, and catalysts. For example:
- Temperature : At 50°C, bromoalkanoates favor nucleophilic substitution (e.g., forming 1,20-dibromoeicosane), while at 65°C, esterification or methoxylation dominates (e.g., methyl 11-methoxyundecanoate) .
- Solvent polarity : Polar aprotic solvents (e.g., CH₃CN) enhance SN2 reactivity for phosphonium salt formation , while non-polar solvents favor elimination.
- Catalysts : EDAC/DMAP promotes amide coupling for bioconjugates (e.g., cholesterol-undecanoate-glucose) .
Data Contradiction Note : Elevated temperatures may increase side products (e.g., lactones via intramolecular cyclization), conflicting with assumptions of linear product formation .
Q. Advanced: What mechanistic insights explain lactone formation during infrared multiple photon dissociation (IRMPD) of this compound?
Answer:
Lactone formation involves Br⁻ elimination and nucleophilic attack by the carboxylate oxygen. Key findings:
- Barrier heights : Gas-phase lactonization of 11-bromoundecanoate has a barrier of 44 kJ/mol, lower than shorter-chain analogs (e.g., 58 kJ/mol for 8-bromooctanoate) due to reduced ring strain .
- Salt effects : Na⁺ coordination increases activation energy (141 kJ/mol for 5-bromovalerate), suppressing lactonization in ionic environments .
- Isomerization : Experimental IRMPD spectra show coexisting linear and cyclic isomers, resolved via collision-induced dissociation (CID) .
Q. Advanced: How does this compound serve as a precursor for supramolecular or biomaterial applications?
Answer:
Its long alkyl chain and terminal bromine enable diverse applications:
- Supramolecular chemistry : Used to synthesize triphenylene-based π-gelators for silica nanotube templating .
- Drug delivery : Conjugated to cholesterol for brain-targeted liposomes, enhancing blood-brain barrier penetration .
- Corrosion inhibitors : Quaternary ammonium salts derived from this compound adsorb onto steel via Langmuir isotherm kinetics .
Table 2: Key Applications
Q. Advanced: How can contradictions in product distributions under varying electrolysis conditions be resolved?
Answer:
Contradictions arise from competing reaction mechanisms:
- Low-temperature electrolysis (50°C): Favors radical recombination to form dibromides (e.g., 1,20-dibromoeicosane) .
- High-temperature electrolysis (65°C): Promotes esterification or methoxylation via solvolysis .
Resolution strategy : - Kinetic vs. thermodynamic control : Monitor time-dependent product ratios.
- Isotopic labeling : Use ¹⁸O-labeled ethanol to trace ester oxygen sources.
- In situ spectroscopy (e.g., IR) to detect intermediates like alkoxy radicals .
Q. Advanced: What computational methods validate the extended-chain crystal structure of this compound derivatives?
Answer:
- Molecular dynamics (MD) simulations : Predict extended-chain conformations in phospholipid analogs, matching X-ray data (P2₁/a space group) .
- Density Functional Theory (DFT) : Calculates NMR chemical shifts (e.g., δ 202.6 for carbonyl carbons), aligning with experimental spectra .
- Barrier analysis : Transition-state modeling for lactonization confirms experimental activation energies (44 kJ/mol) .
Properties
IUPAC Name |
ethyl 11-bromoundecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWOAXNKJWTDFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284203 | |
Record name | Ethyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-23-4 | |
Record name | 6271-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 11-BROMOUNDECANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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